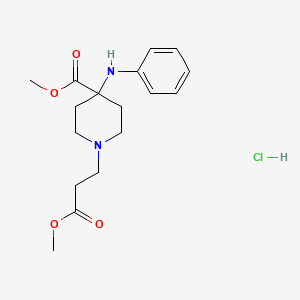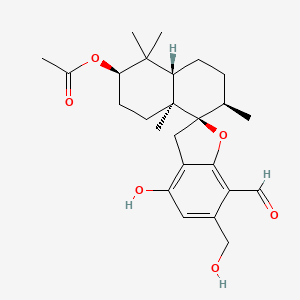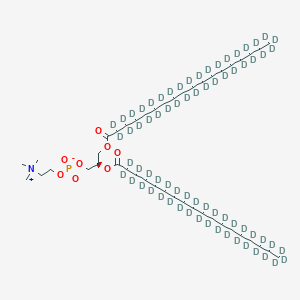
delta-8-Tetrahydrocannabinolic acid a
説明
Delta-8-Tetrahydrocannabinolic acid a (Δ8-THCA-A) is a psychoactive cannabinoid found in the Cannabis plant . It is an isomer of delta-9-tetrahydrocannabinol (delta-9-THC, Δ9-THC), the compound commonly known as THC . It is also structurally similar to known phytocannabinoids .
Synthesis Analysis
Delta-8-THC is generally synthesized from cannabidiol (CBD) . The production process of converting cannabidiol extracted from hemp to Δ8-THC involves the use of toxic chemical reagents, which can contaminate the product .Molecular Structure Analysis
The molecular formula of Δ8-THCA-A is C22H30O4 . It is a crystalline solid with a formula weight of 358.5 . The InChI code is InChI=1S/C22H30O4/c1-5-6-7-8-14-12-17-19 (20 (23)18 (14)21 (24)25)15-11-13 (2)9-10-16 (15)22 (3,4)26-17/h9,12,15-16,23H,5-8,10-11H2,1-4H3, (H,24,25)/t15-,16-/m1/s1 .Physical And Chemical Properties Analysis
Δ8-THCA-A is a crystalline solid with a formula weight of 358.5 . It has a density of 1.0±0.1 g/cm3 and a boiling point of 383.5±42.0 °C .科学的研究の応用
- Δ8-THCA-A exhibits anti-inflammatory effects, making it a promising candidate for managing inflammatory conditions. Research suggests that it may modulate immune responses and reduce inflammation in various tissues .
- Studies indicate that Δ8-THCA-A may have neuroprotective properties. It could potentially protect neurons from damage caused by oxidative stress, inflammation, or other factors .
- Δ8-THCA-A has shown promise in inhibiting the proliferation of cancer cells and tumors. Although more research is needed, this finding suggests potential applications in cancer therapy .
- Unlike its more well-known counterpart, Δ9-THC, Δ8-THCA-A offers better stability and easier synthetic manufacturing procedures. This makes it an attractive option for pharmaceutical development .
- While Δ9-THC is the primary psychoactive component in cannabis, Δ8-THCA-A lacks the unwanted psychotropic effects. Researchers have identified several molecular targets that interact with Δ8-THCA-A, including immunomodulatory effects .
- Methods for extracting, purifying, and determining the structure of Δ8-THCA-A are essential for its study. Researchers have explored these aspects to better understand its properties .
Anti-Inflammatory Properties
Neuroprotective Effects
Anti-Neoplastic Activity
Stability and Synthetic Manufacturing
Pharmacological Effects Beyond Psychoactivity
Structure Elucidation and Characterization
作用機序
Target of Action
Delta-8-Tetrahydrocannabinolic Acid A, also known as Delta-8-THC, primarily targets the CB1 and CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system (ECS), which plays a crucial role in regulating mood, pain, appetite, and other physiological processes . In addition to these, THCA targets transient receptor potential cation channel subfamily M (melastatin) member 8 (TRPM8) receptors and activates the transient receptor potential ankyrin 1 (TRPA1) receptors .
Mode of Action
Delta-8-THC is a partial agonist of CB1 and CB2 cannabinoid receptors . It binds to these receptors but has a lower binding affinity than delta-9-THC . This interaction with the receptors triggers a series of events leading to its psychoactive effects . The pharmacodynamic profile of Delta-8-THC is similar to that of Delta-9-THC .
Biochemical Pathways
Delta-8-THC is produced in the cannabis plant through biosynthesis . It initially forms from cannabigerolic acid (CBGA) before converting into Delta-8-THC through enzymatic reactions . Once exposed to heat, light, or air, a process called decarboxylation occurs, converting Delta-8-THC into the psychoactive compound THC .
Pharmacokinetics
Following ingestion in humans, hepatic cytochrome P450 enzymes including CYP2C9 and CYP3A4 first convert Delta-8-THC into 11-hydroxy-Delta-8-tetrahydrocannabinol (11-OH-Delta-8-THC) . The pharmacokinetic profile of Delta-8-THC is similar to that of Delta-9-THC .
Result of Action
The binding of Delta-8-THC to the CB1 and CB2 receptors in the brain results in psychoactive effects similar to that of Delta-9-THC . Delta-8-thc is moderately less potent than delta-9-thc . This means that while its effects are similar to that of Delta-9-THC, it would take more Delta-8-THC to achieve a comparable level of effect .
Action Environment
The action of Delta-8-THC can be influenced by environmental factors such as heat, light, and air . These factors can trigger the decarboxylation process, converting Delta-8-THC into the psychoactive compound THC . Therefore, the storage and handling conditions of Delta-8-THC can significantly impact its efficacy and stability .
Safety and Hazards
Delta-8-THC products have not been evaluated or approved by the FDA for safe use in any context . There are concerns about the variability in product formulations and product labeling, other cannabinoid and terpene content, and variable delta-8 THC concentrations . The FDA has received adverse event reports involving delta-8 THC-containing products .
特性
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-5-6-7-8-14-12-17-19(20(23)18(14)21(24)25)15-11-13(2)9-10-16(15)22(3,4)26-17/h9,12,15-16,23H,5-8,10-11H2,1-4H3,(H,24,25)/t15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKHSYLGQXKVMO-HZPDHXFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732060 | |
| Record name | (6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
delta-8-Tetrahydrocannabinolic acid | |
CAS RN |
23978-89-4 | |
| Record name | delta-8-Tetrahydrocannabinolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .DELTA.-8-TETRAHYDROCANNABINOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3WQP8C9GD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3026014.png)
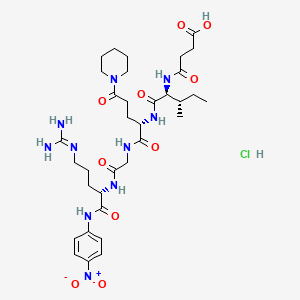
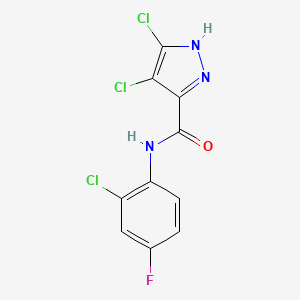
![(2R,4R,7Z,11S,15E,19aR,22S,23S,23aR,25R,26S,27R)-11-acetyl-3,4,10,11,21,22,23,23a-octahydro-22,25,27-trihydroxy-22,26-dimethyl-20H-11,15-methano-23,2,4,19a-[1,2]propanediyl[3]ylidene-2H,13H,19H-1,5,12,18-benzotetraoxacycloheneicosin-6,17(9H,14H)-dione](/img/structure/B3026018.png)
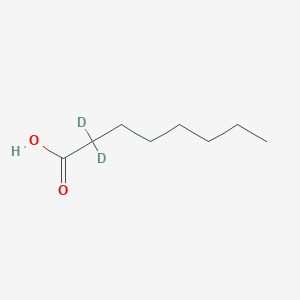
![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)
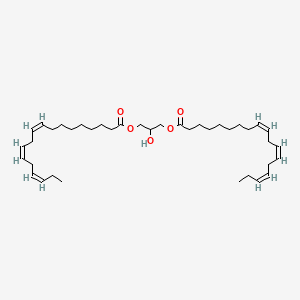
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)
![(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B3026026.png)

